

Application Notes and Protocols for Determining Sanfetrinem MIC Values

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Compound of Interest

Compound Name: *Sanfetrinem*

Cat. No.: *B15579135*

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These application notes provide detailed methods for determining the Minimum Inhibitory Concentration (MIC) values of **Sanfetrinem**, a trinem carbapenem antibiotic. The protocols are based on established antimicrobial susceptibility testing (AST) standards.

Disclaimer: **Sanfetrinem** is an antibiotic that was investigated and is now being repurposed for new indications. As of the latest review, specific MIC interpretive breakpoints (i.e., Susceptible, Intermediate, Resistant) and quality control (QC) ranges for **Sanfetrinem** have not been officially established by standards organizations such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The data and protocols provided herein are for research and informational purposes. Interpretation of **Sanfetrinem** MIC values should be performed with caution, and it is recommended to establish internal quality control measures.

Data Presentation: In Vitro Activity of Sanfetrinem

The following table summarizes the in vitro activity of **Sanfetrinem** against a range of clinically relevant Gram-positive and Gram-negative bacteria, as reported in scientific literature. These values are typically presented as MIC50 and MIC90, representing the MIC required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Bacterial Species	Number of Isolates	MIC50 (µg/mL)	MIC90 (µg/mL)	Reference
Gram-Positive Aerobes				
Staphylococcus aureus (Methicillin-Susceptible)	90	-	0.06	[1][2]
Staphylococcus aureus (Methicillin-Resistant)	-	-	8->32	[2]
Streptococcus pneumoniae (Penicillin-Susceptible)	168	-	≤0.007	[2]
Streptococcus pneumoniae (Penicillin-Resistant)	168	-	0.5	[2][3]
Streptococcus pyogenes	-	-	0.008	[1]
Enterococcus faecium (Ampicillin-Resistant)	19	16-64 (range)	-	[4]
Gram-Negative Aerobes				
Escherichia coli	-	-	0.25	[1]
Klebsiella pneumoniae	-	-	0.5	[1]

Enterobacter cloacae (AmpC- derepressed)	-	4-8 (range)	-	[5]
Citrobacter freundii (AmpC- derepressed)	-	4-8 (range)	-	[5]

Experimental Protocols

Two standard methods for determining MIC values are provided below: Broth Microdilution and Agar Dilution. These protocols are based on general guidelines for carbapenem susceptibility testing.

Protocol 1: Broth Microdilution Method

This method determines the MIC in a liquid growth medium in a 96-well microtiter plate format.

Materials:

- **Sanfetrinem** analytical standard
- Appropriate solvent for **Sanfetrinem** (e.g., sterile distilled water)
- Cation-Adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well U-bottom microtiter plates
- Bacterial culture in the logarithmic growth phase
- 0.5 McFarland turbidity standard
- Sterile saline or phosphate-buffered saline (PBS)
- Multichannel pipette and sterile tips
- Plate incubator ($35 \pm 1^{\circ}\text{C}$)

- Microplate reader (optional)

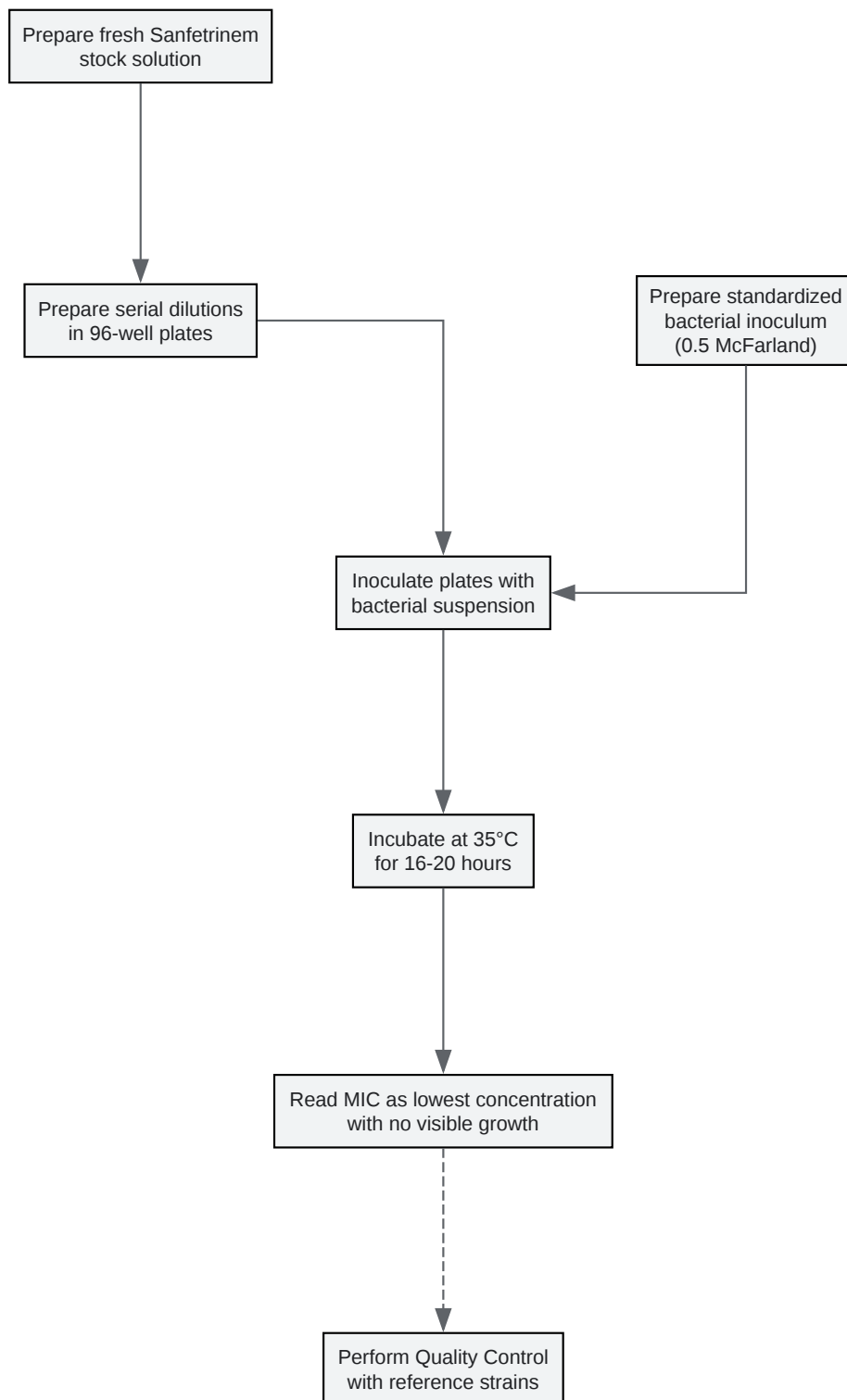
Procedure:

- Preparation of **Sanfetrinem** Stock Solution:
 - Due to the instability of β -lactams in solution, freshly prepare a stock solution of **Sanfetrinem** on the day of the experiment.
 - Calculate the required amount of **Sanfetrinem** powder based on its potency.
 - Dissolve the powder in a suitable solvent to a high concentration (e.g., 1280 $\mu\text{g/mL}$).
- Preparation of Microtiter Plates:
 - Add 100 μL of sterile CAMHB to all wells of a 96-well plate.
 - Add 100 μL of the **Sanfetrinem** stock solution to the first column of wells, resulting in a starting concentration of 640 $\mu\text{g/mL}$.
 - Perform serial twofold dilutions by transferring 100 μL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 μL from the last dilution column. This will create a gradient of **Sanfetrinem** concentrations.
 - Reserve one column for a growth control (no antibiotic) and one for a sterility control (no bacteria).
- Inoculum Preparation:
 - From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline.
 - Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL).
 - Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in the microtiter plate wells.

- Inoculation:
 - Add 100 μ L of the standardized bacterial suspension to each well (except the sterility control wells). The final volume in each well will be 200 μ L.
- Incubation:
 - Cover the plates and incubate at $35 \pm 1^{\circ}\text{C}$ for 16-20 hours in ambient air.
- Reading the MIC:
 - The MIC is the lowest concentration of **Sanfetrinem** that completely inhibits visible growth of the organism. This can be determined by visual inspection or with a microplate reader.

Workflow for Broth Microdilution MIC Determination

Broth Microdilution Workflow



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Caption: Workflow for **Sanfetrinem** MIC determination using the broth microdilution method.

Protocol 2: Agar Dilution Method

This method involves incorporating **Sanfetrinem** into an agar medium upon which bacteria are then inoculated.

Materials:

- **Sanfetrinem** analytical standard
- Appropriate solvent for **Sanfetrinem**
- Mueller-Hinton Agar (MHA)
- Sterile petri dishes
- Bacterial culture in the logarithmic growth phase
- 0.5 McFarland turbidity standard
- Sterile saline or PBS
- Inoculum replicating device (e.g., Steers replicator)
- Plate incubator ($35 \pm 1^\circ\text{C}$)

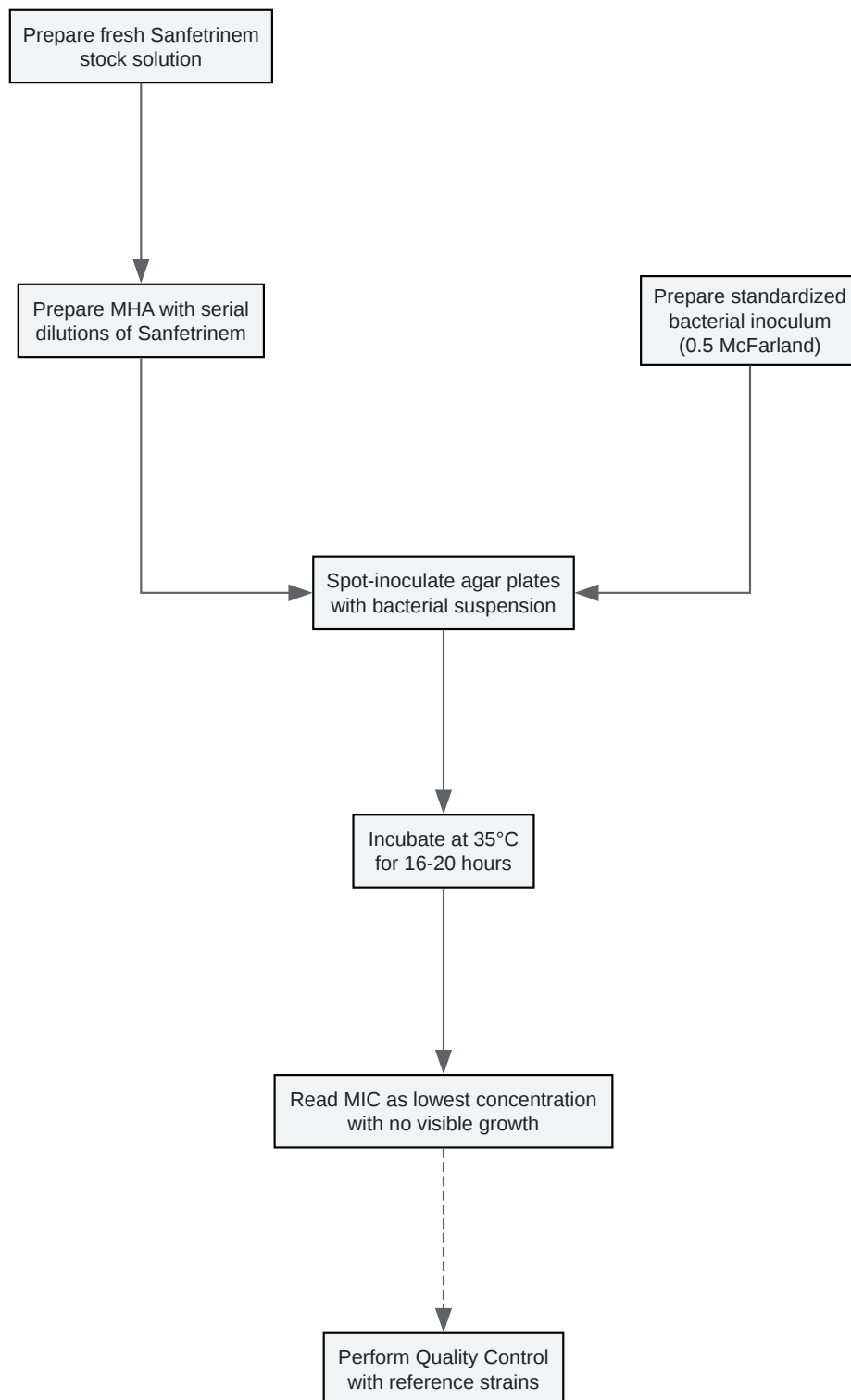
Procedure:

- Preparation of **Sanfetrinem** Stock Solution:
 - Prepare a fresh stock solution of **Sanfetrinem** as described in the broth microdilution protocol.
- Preparation of Agar Plates:
 - Prepare molten MHA and cool it to $45\text{--}50^\circ\text{C}$ in a water bath.
 - Prepare a series of **Sanfetrinem** dilutions in a suitable solvent at 10 times the final desired concentrations.

- Add 2 mL of each **Sanfetrinem** dilution to 18 mL of molten MHA to create a series of plates with twofold dilutions of the antibiotic.
- Pour the agar into sterile petri dishes and allow them to solidify.
- Include a growth control plate containing no antibiotic.
- Inoculum Preparation:
 - Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
 - Further dilute this suspension to achieve a final inoculum of approximately 10^4 colony-forming units (CFU) per spot.
- Inoculation:
 - Using an inoculum replicating device, spot the standardized bacterial suspension onto the surface of the agar plates, starting with the control plate and progressing from the lowest to the highest antibiotic concentration.
- Incubation:
 - Allow the inoculum spots to dry, then invert the plates and incubate at $35 \pm 1^\circ\text{C}$ for 16-20 hours.
- Reading the MIC:
 - The MIC is the lowest concentration of **Sanfetrinem** that completely inhibits visible growth on the agar surface.

Workflow for Agar Dilution MIC Determination

Agar Dilution Workflow



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Caption: Workflow for **Sanfetrinem** MIC determination using the agar dilution method.

Quality Control

As official **Sanfetrinem** MIC ranges for standard QC strains are not available, it is recommended to include well-characterized carbapenem-susceptible and resistant strains in each run to ensure the assay is performing as expected. Standard ATCC strains recommended for carbapenem susceptibility testing include:

- Escherichia coli ATCC® 25922™
- Pseudomonas aeruginosa ATCC® 27853™
- Staphylococcus aureus ATCC® 29213™

It is advisable to test these strains in parallel with other carbapenems for which QC ranges are established (e.g., meropenem, imipenem) to monitor the consistency and accuracy of the testing procedure. Laboratories should establish their own internal acceptable ranges for **Sanfetrinem** against these QC strains based on historical data.

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